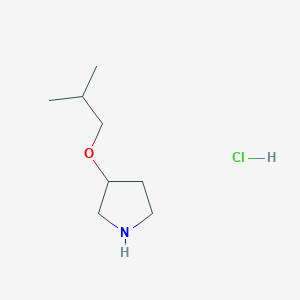
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Descripción general
Descripción
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride include a molecular weight of 175.58 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Pyrrole Derivatives and Their Applications
Pyrrole derivatives, including those related to 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, play a crucial role in biological molecules like heme and chlorophyll. Their synthesis often involves the reaction of amines with carbonyl-containing compounds. These derivatives are used in various fields, including as intermediates, wetting agents, and solvents, and they show low toxicity (Anderson & Liu, 2000).
Asymmetric Synthesis of Pyrrolidine Derivatives
The asymmetric synthesis of pyrrolidine derivatives with a trifluoromethyl group, like 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, has been achieved through organocatalytic domino Michael/Mannich [3+2] cycloaddition. These derivatives have potential medical value and are synthesized using commercially available secondary amines as catalysts (Zhi et al., 2016).
Silver-Catalyzed Synthesis of Pyrrolines
A silver-catalyzed tandem hydroamination and cyclization reaction has been developed to create 4-trifluoromethyl-3-pyrrolines from primary amines. This method represents a novel, atom-economical protocol for synthesizing these compounds (Zhou et al., 2017).
Structural Investigations of Pyrrolines
Studies on 3-pyrroline hydrates have provided insights into the structural behavior of pyrrolines and their hydrates, which is relevant for understanding compounds like 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride. These studies include in situ crystallization and spectroscopic analysis (Rzepiński et al., 2016).
Applications in Organic Synthesis
The trifluoromethyl group in compounds like 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride plays a significant role in organic synthesis, particularly in reactions involving nucleophiles and unsaturated compounds. These reactions often lead to various organic products with potential applications in pharmaceuticals and other areas (Tsuge et al., 1997).
Safety And Hazards
The safety information for 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZARLBVIKRAVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride | |
CAS RN |
1432678-26-6 | |
| Record name | 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)

![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)


![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)

![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)

